

Antitubercular Agent-23 (ATA-23): A Novel Drug Candidate Targeting InhA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antitubercular agent-23*

Cat. No.: *B12397755*

[Get Quote](#)

An In-depth Technical Guide

This document provides a comprehensive overview of the preclinical data for **Antitubercular Agent-23** (ATA-23), a novel drug candidate with potent activity against *Mycobacterium tuberculosis* (Mtb). This guide is intended for researchers, scientists, and drug development professionals.

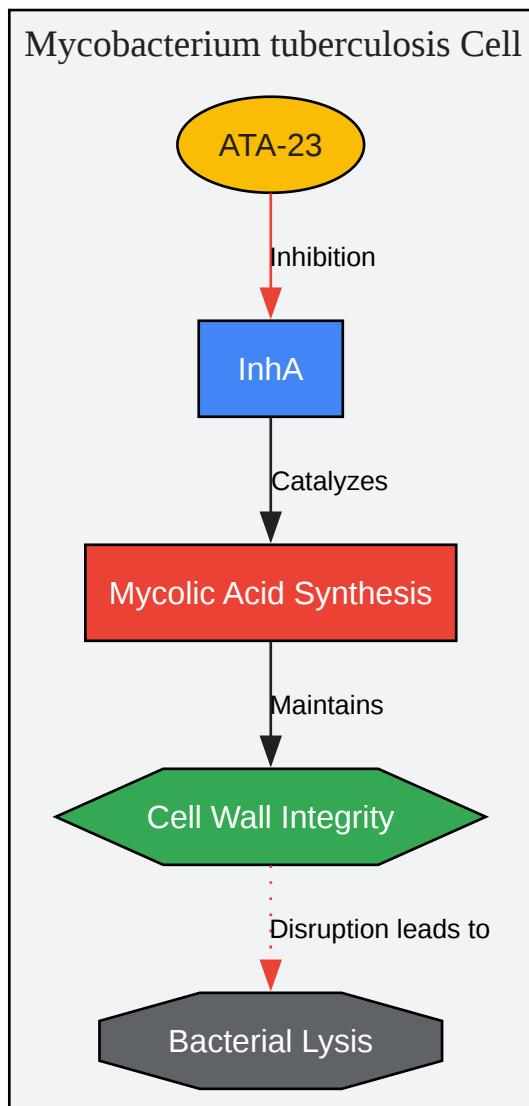
Executive Summary

Tuberculosis (TB) remains a leading cause of death from an infectious agent worldwide, and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutics with novel mechanisms of action.^{[1][2]} ATA-23 is a potent and selective inhibitor of the Mtb enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. Mycolic acids are essential components of the mycobacterial cell wall.^[3] ATA-23 demonstrates significant bactericidal activity against both replicating and non-replicating Mtb, along with a favorable preliminary safety profile, positioning it as a promising candidate for further development.

Mechanism of Action

ATA-23 acts as a direct inhibitor of InhA, a crucial enzyme for the elongation of fatty acids required for mycolic acid synthesis. Unlike isoniazid (INH), a first-line TB drug that requires activation by the catalase-peroxidase enzyme KatG, ATA-23 does not require metabolic activation, suggesting potential activity against INH-resistant strains where resistance is

conferred by katG mutations. The proposed signaling pathway for ATA-23's mechanism of action is detailed below.



[Click to download full resolution via product page](#)

Figure 1: Proposed Mechanism of Action for ATA-23.

Physicochemical Properties

The physicochemical properties of a drug candidate are crucial in determining its suitability for oral administration and overall developability.[4][5][6] ATA-23 has been characterized to assess these key parameters.

Property	Value	Method
Molecular Weight	450.5 g/mol	LC-MS
LogP	2.8	ClogP Calculation
Aqueous Solubility	75 µg/mL	HPLC-UV
pKa	8.2	Potentiometric Titration
Polar Surface Area	65 Å ²	Computational

Table 1: Physicochemical Properties of ATA-23.

In Vitro Efficacy

The in vitro activity of ATA-23 was evaluated against various strains of *M. tuberculosis* and other bacterial species to determine its potency and spectrum of activity.

The MIC of ATA-23 was determined against drug-susceptible and drug-resistant Mtb strains.

Mtb Strain	Resistance Profile	ATA-23 MIC (µg/mL)	Isoniazid MIC (µg/mL)	Rifampicin MIC (µg/mL)
H37Rv	Drug-Susceptible	0.1	0.05	0.1
MDR-TB Isolate 1	INH-R, RIF-R	0.2	> 5.0	> 10.0
XDR-TB Isolate 2	INH-R, RIF-R, FQ-R	0.2	> 5.0	> 10.0

Table 2: Minimum Inhibitory Concentration of ATA-23 against *M. tuberculosis*.

The ability of ATA-23 to kill Mtb residing within macrophages is a critical indicator of potential clinical efficacy.[\[7\]](#)[\[8\]](#)

Compound	Concentration ($\mu\text{g/mL}$)	Log10 CFU Reduction
ATA-23	1.0	1.5
Isoniazid	0.5	1.2
Untreated Control	-	0.1

Table 3: Intracellular Killing of Mtb H37Rv in J774 Macrophages.

ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for identifying potential liabilities in a drug candidate.[9][10][11]

Parameter	Assay	Result	Interpretation
Absorption	Caco-2 Permeability	$15 \times 10^{-6} \text{ cm/s}$	High Permeability
Distribution	Plasma Protein Binding	92%	High Binding
Metabolism	Human Liver Microsomes	$t_{1/2} = 45 \text{ min}$	Moderate Stability
Excretion	-	-	Data Pending
Toxicity	Cytotoxicity (HepG2)	$IC_{50} > 50 \mu\text{M}$	Low Cytotoxicity
Toxicity	hERG Inhibition	$IC_{50} > 30 \mu\text{M}$	Low Cardiotoxicity Risk

Table 4: Summary of In Vitro ADMET Profile for ATA-23.

In Vivo Efficacy

The efficacy of ATA-23 was evaluated in a murine model of chronic TB infection.

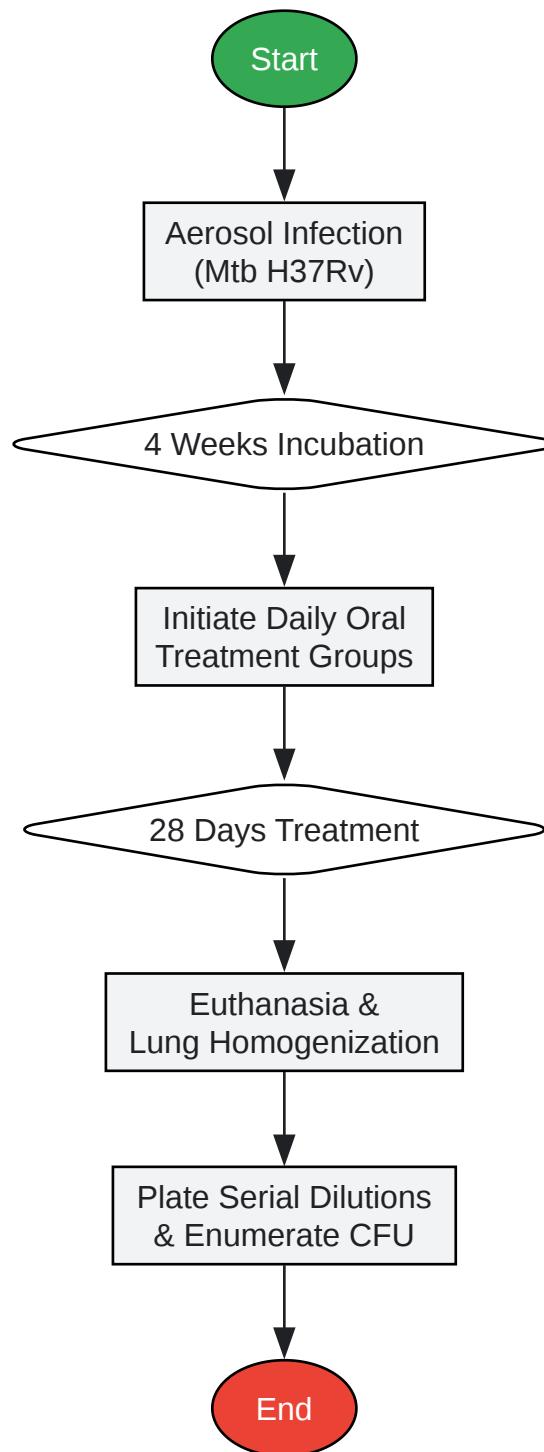
Treatment Group	Dose (mg/kg)	Mean Lung CFU (log10) at Day 28
Vehicle Control	-	7.2
Isoniazid	25	4.5
ATA-23	50	4.8
ATA-23	100	3.9

Table 5: Efficacy of ATA-23 in a Murine Model of Chronic TB Infection.

Experimental Protocols

- Method: Broth microdilution method using Middlebrook 7H9 broth.
- Procedure:
 - A two-fold serial dilution of ATA-23 was prepared in a 96-well plate.
 - *M. tuberculosis* strains were cultured to mid-log phase and diluted to a final inoculum of 5×10^5 CFU/mL.
 - The bacterial suspension was added to each well.
 - Plates were incubated at 37°C for 7-14 days.
 - The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.
- Method: Macrophage infection model.
- Procedure:
 - J774 murine macrophage cells were seeded in 24-well plates and allowed to adhere.
 - Macrophages were infected with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

- Extracellular bacteria were removed by washing with PBS.
- Fresh media containing ATA-23 or control drugs was added.
- After 72 hours of incubation, macrophages were lysed with 0.1% saponin.
- Cell lysates were serially diluted and plated on 7H11 agar to enumerate CFU.
- Method: Low-dose aerosol infection model in BALB/c mice.[\[12\]](#)
- Procedure:
 - Female BALB/c mice were infected with Mtb H37Rv via the aerosol route to deliver approximately 100-200 bacilli to the lungs.
 - Treatment was initiated four weeks post-infection.
 - ATA-23 was administered orally once daily for 28 days.
 - At the end of the treatment period, mice were euthanized, and lungs were homogenized.
 - Serial dilutions of the lung homogenates were plated on 7H11 agar to determine the bacterial load.



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for the Murine Efficacy Model.

Conclusion

Antitubercular Agent-23 represents a promising novel drug candidate for the treatment of tuberculosis. Its potent in vitro and in vivo activity, coupled with a favorable preliminary ADMET profile, warrants further investigation. The unique mechanism of action, directly targeting InhA without the need for metabolic activation, suggests that ATA-23 could be effective against isoniazid-resistant strains of *M. tuberculosis*. Future studies will focus on lead optimization to improve metabolic stability and a more comprehensive in vivo toxicological assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Key Drug Target Identification and New Drug Development for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. In vitro drug discovery models for *Mycobacterium tuberculosis* relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, *Clarias gariepinus* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α -alkylated carbonyl compounds as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Antitubercular Agent-23 (ATA-23): A Novel Drug Candidate Targeting InhA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397755#exploring-the-novelty-of-antitubercular-agent-23-as-a-drug-candidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com